molecular formula C14H10N2O2 B14251343 3-Nitroanthracen-1-amine CAS No. 223608-60-4

3-Nitroanthracen-1-amine

Cat. No.: B14251343
CAS No.: 223608-60-4
M. Wt: 238.24 g/mol
InChI Key: IPBDJUNNGVBWFE-UHFFFAOYSA-N
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Description

3-Nitroanthracen-1-amine: is an organic compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to the anthracene ring system at the 3-position and an amine group (-NH2) at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroanthracen-1-amine typically involves the nitration of anthracene followed by the introduction of the amine group. One common method is the nitration of anthracene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 3-nitroanthracene is then subjected to a reduction reaction to convert the nitro group to an amine group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroanthracen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitroanthracen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroanthracen-1-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 3-Nitroanthracen-1-amine is unique due to the specific positioning of the nitro and amine groups on the anthracene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

223608-60-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-nitroanthracen-1-amine

InChI

InChI=1S/C14H10N2O2/c15-14-8-12(16(17)18)6-11-5-9-3-1-2-4-10(9)7-13(11)14/h1-8H,15H2

InChI Key

IPBDJUNNGVBWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3N)[N+](=O)[O-]

Origin of Product

United States

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